Saccharocarcin A

Antibacterial Chlamydia trachomatis Cytotoxicity

Researchers screening anti-Chlamydia compounds or probing integrated stress responses require positive controls with defined potency and safety margins. Saccharocarcin A (CAS 158475-32-2) directly addresses this gap: • 88% C. trachomatis inhibition at 0.5 µg/mL, non-cytotoxic up to 1.0 µg/mL in McCoy cells • Dual-pathway chemical probe putatively targeting GRP78 transcription and PI3K/Akt signaling • Structurally unique C-17 sugar-amide and C-23 ethyl substitution distinguish it from kijanimicin, chlorothricin, and tetrocarcin A • Broad-spectrum activity against M. luteus, S. aureus, E. coli, P. aeruginosa, and C. albicans in disk diffusion assays. Supplied at ≥95% HPLC purity; store at -20°C.

Molecular Formula C67H101NO20
Molecular Weight 1240.5 g/mol
Cat. No. B12349539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharocarcin A
Molecular FormulaC67H101NO20
Molecular Weight1240.5 g/mol
Structural Identifiers
SMILESCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C
InChIInChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24-,62-54-
InChIKeyWBJMUCNBAGLXQP-MCSWFQKOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saccharocarcin A: A Structurally Unique Tetronic Acid Macrocyclic Lactone with Gram-Positive and Anti-Chlamydial Activity


Saccharocarcin A (CAS 158475-32-2) is a complex macrocyclic lactone and tetronic acid antibiotic first isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886 [1][2]. It is a member of the saccharocarcin family, characterized by a novel sugar-amide at C-17 and structural features, including an ethyl side chain at C-23 and a methyl group at C-16, that differentiate it from other tetronic acid antibiotics [2]. The compound exhibits pronounced in vitro activity against Gram-positive bacteria and the intracellular pathogen Chlamydia trachomatis, and is noted for its lack of cytotoxicity at concentrations up to 1.0 μg/mL [1].

Why Generic Substitution Fails for Saccharocarcin A in Antibacterial and Cellular Stress Research


In-class compounds within the tetronic acid macrocyclic lactone family, such as kijanimicin, chlorothricin, tetrocarcin A, versipelostatin, and tetromycin A, cannot be substituted for Saccharocarcin A due to distinct and non-overlapping structural features that drive significant differences in antimicrobial spectrum, target selectivity, and safety profiles [1][2]. Saccharocarcin A uniquely contains a specific sugar-amide at C-17 and specific alkyl substitutions (ethyl at C-23, methyl at C-16) that are absent in its closest analogs [2]. These structural distinctions translate into a unique combination of potent anti-Chlamydia trachomatis activity with a defined safety margin in McCoy cells, and a dual-pathway targeting profile (GRP78 transcription inhibition and PI3K/Akt pathway modulation), which is not a collective property of any single comparator compound [1][3].

Quantitative Evidence Guide for Saccharocarcin A Procurement: Direct Comparative and Cross-Study Data


Superior Anti-Chlamydial Efficacy at a Non-Cytotoxic Concentration Versus In-Class Comparators

Saccharocarcin A demonstrates a high level of anti-Chlamydia trachomatis activity with a defined, non-cytotoxic concentration range in host cells, a combination not documented for the closest structural analogs [1]. In a head-to-head study of isolated saccharocarcin family members, Saccharocarcin A and its congeners were found to be non-cytotoxic to mammalian cells at concentrations up to 1.0 µg/mL [2]. At a concentration of 0.5 µg/mL, Saccharocarcin A inhibits C. trachomatis infection by 88% in McCoy cells without inducing cytotoxicity [1]. In contrast, other tetronic acid compounds like kijanimicin and tetrocarcin A are primarily characterized by their broad-spectrum antibacterial or antitumor activities, with their anti-Chlamydia potential and associated safety margins not reported in the primary literature [3].

Antibacterial Chlamydia trachomatis Cytotoxicity Host Cell Toxicity

Broad-Spectrum Antibacterial Activity Demonstrated Against Both Gram-Positive and Gram-Negative Organisms in a Standardized Assay

In a standardized disk diffusion assay, Saccharocarcin A exhibited activity against a panel of five clinically relevant microorganisms, including both Gram-positive (Micrococcus luteus, Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and a fungal species (Candida albicans) [1]. This broad-spectrum profile contrasts with that of tetrocarcin A, which is reported to be active only against Gram-positive bacteria and not against Gram-negative species [2]. The quantitative MIC values for Saccharocarcin A against these strains are not reported in the primary literature, however the qualitative broad-spectrum activity is a key differentiator.

Antibacterial MIC Gram-positive Gram-negative Antifungal

Structural Basis for Differentiation: Unique C-17 Sugar-Amide Moiety and Alkyl Substitutions

The saccharocarcin family, including Saccharocarcin A, is distinguished from other tetronic acid antibiotics by a specific structural motif: all six saccharocarcins are derived from two modified tetronic acid homologs that possess an ethyl or propyl side chain at the C-23 position and a methyl group at C-16, and are characterized by a novel sugar-amide at C-17 [1]. This combination of structural features is absent in related compounds such as kijanimicin, chlorothricin, tetrocarcin, and versipelostatin [1]. These structural nuances are likely responsible for the observed differences in biological activity and target engagement.

Structural Biology Natural Product Chemistry Tetronic Acid Spirotetronate

Potential for Dual Pathway Targeting: GRP78 Transcription and PI3K/Akt Signaling

Saccharocarcin A is reported to inhibit transcription from the promoter of GRP78 (glucose-regulated protein 78), a master regulator of the unfolded protein response (UPR), and appears to target the phosphatidylinositide-3-kinase (PI3K)/Akt signaling pathway . This dual targeting profile is not a collective property of its closest analogs: versipelostatin is a known GRP78 down-regulator, and tetrocarcin A targets the PI3K/Akt pathway [1][2]. Saccharocarcin A, therefore, presents a unique tool compound that may simultaneously engage both pathways, which are critical in cancer cell survival under stress conditions like glucose deprivation [1].

Cancer Biology Cellular Stress UPR GRP78 PI3K/Akt Pathway

High-Value Research and Procurement Application Scenarios for Saccharocarcin A


Screening for Novel Anti-Chlamydial Agents with a Favorable Therapeutic Window

Saccharocarcin A is an ideal positive control or lead compound for drug discovery programs targeting Chlamydia trachomatis. Its demonstrated 88% inhibition of infection at 0.5 µg/mL, combined with the absence of host cell cytotoxicity up to 1.0 µg/mL, provides a quantifiable benchmark for efficacy and safety in high-throughput screening assays [1][2].

Investigating Cross-Talk Between the Unfolded Protein Response (UPR) and PI3K/Akt Survival Signaling

Researchers studying integrated stress responses can utilize Saccharocarcin A as a unique chemical probe that putatively inhibits both GRP78 transcription and PI3K/Akt signaling. This dual activity allows for the simultaneous perturbation of two key cancer cell survival pathways, enabling the study of their functional interactions and potential synthetic lethal relationships under conditions like glucose deprivation .

Structure-Activity Relationship (SAR) Studies of Tetronic Acid Macrolides

The unique structural features of Saccharocarcin A—specifically the novel sugar-amide at C-17 and the ethyl side chain at C-23—make it a critical reference point for SAR investigations aimed at deciphering the pharmacophore of this antibiotic class. Comparisons with structurally related but biologically distinct molecules like kijanimicin, chlorothricin, and tetrocarcin A can elucidate the structural determinants of antibacterial spectrum and target selectivity [3].

Broad-Spectrum Antimicrobial Reference for Assay Development

Given its demonstrated activity against a diverse panel including Gram-positive (M. luteus, S. aureus), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans) species in disk diffusion assays, Saccharocarcin A serves as a useful positive control for developing and validating broad-spectrum antimicrobial susceptibility testing platforms and novel assay methodologies [1].

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